molecular formula C17H15N2P B8475612 6-(Diphenylphosphanyl)pyridin-2-amine CAS No. 928146-27-4

6-(Diphenylphosphanyl)pyridin-2-amine

Cat. No.: B8475612
CAS No.: 928146-27-4
M. Wt: 278.29 g/mol
InChI Key: JLSMKDJJRYPIAZ-UHFFFAOYSA-N
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Description

6-(Diphenylphosphanyl)pyridin-2-amine is a chemical compound that functions as a potential ligand in coordination chemistry and catalysis. This molecule features a pyridine ring core substituted at the 2-position with an amine group (-NH2) and at the 6-position with a diphenylphosphanyl group [-P(C6H5)2]. This structure suggests its utility as a chelating ligand, capable of coordinating to metal centers through both its nitrogen and phosphorus donor atoms. The specific applications, research value, and physicochemical data for this compound could not be confirmed from the current search and require further verification from technical literature. As with similar organophosphine compounds , it is expected to be air-sensitive and may require handling under an inert atmosphere. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

928146-27-4

Molecular Formula

C17H15N2P

Molecular Weight

278.29 g/mol

IUPAC Name

6-diphenylphosphanylpyridin-2-amine

InChI

InChI=1S/C17H15N2P/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H2,18,19)

InChI Key

JLSMKDJJRYPIAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)N

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

6-(Diphenylphosphanyl)pyridin-2-amine serves primarily as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions. Its ability to form stable complexes with metal ions makes it valuable in transition metal-catalyzed reactions.

Transition Metal Complexes

The compound is widely used to create complexes with metals such as palladium, platinum, and nickel. These complexes are pivotal in:

  • Cross-Coupling Reactions : It facilitates Suzuki and Heck reactions, which are essential for synthesizing complex organic molecules.
  • Hydrogenation Reactions : The ligand's properties allow for effective hydrogenation of alkenes and alkynes, improving yields and reaction rates.

Table 1: Summary of Catalytic Applications

Reaction TypeMetal UsedApplication
Suzuki CouplingPalladiumSynthesis of biaryl compounds
Heck ReactionPalladiumFormation of substituted alkenes
HydrogenationNickelReduction of unsaturated hydrocarbons

Coordination Chemistry

In coordination chemistry, this compound is utilized as a chelating agent due to its ability to coordinate with various metal ions. This property is crucial for developing new materials and catalysts.

Metal Ion Binding

The compound can form stable chelates with transition metals, which are essential in:

  • Sensing Applications : Metal complexes can be designed for detecting specific ions or molecules through changes in fluorescence or colorimetric responses.
  • Therapeutic Agents : Some metal complexes exhibit biological activity, making them candidates for drug development.

Case Study 1: Sensing Applications
A study demonstrated the use of this compound in developing sensors for heavy metal ions. The sensor showed high selectivity and sensitivity, enabling the detection of lead ions at low concentrations.

Biological Applications

Recent research highlights the potential biological applications of this compound derivatives in medicinal chemistry.

Anticancer Activity

Compounds derived from this compound have been investigated for their antiproliferative effects on cancer cells.

Case Study 2: Anticancer Activity Evaluation
In vitro studies revealed that certain derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Summary of Findings

The applications of this compound span across catalysis, coordination chemistry, and biological research. Its role as a ligand enhances catalytic processes, while its coordination properties enable the development of innovative materials and sensors.

Table 2: Summary of Research Findings

Application AreaKey Findings
CatalysisEffective in cross-coupling reactions
Coordination ChemistryForms stable complexes with metal ions
Biological ActivityPromising anticancer properties

Comparison with Similar Compounds

Key Research Findings

  • Photophysical Superiority: this compound outperforms P−C−N ligands in Re(I) complexes due to stronger MLCT transitions, but quinoline-based ligands remain superior for light-harvesting applications .
  • Catalytic Efficiency: Re(I) complexes with this compound show higher turnover numbers in CO₂ reduction than those with 2-(diphenylphosphanyl)pyridyl, attributed to optimized electron density at the metal center .
  • Structural Insights : Crystal studies of N-diphenylphosphanyl derivatives highlight the role of C−H⋯N interactions in stabilizing 3D frameworks, a feature absent in simpler pyridin-2-amine ligands .

Q & A

Q. What are the established synthetic routes for 6-(Diphenylphosphanyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : A common synthesis involves reacting pyridin-2-amine derivatives with chlorodiphenylphosphine in the presence of a base (e.g., triethylamine) under inert atmospheres. For example, a dropwise addition of chlorodiphenylphosphine to a dichloromethane solution of the amine precursor, followed by stirring and purification via silica gel chromatography, yields the target compound . Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of amine to phosphine), solvent selection (e.g., toluene/dichloromethane mixtures), and reaction time (2–4 hours). Monitoring reaction progress via TLC or NMR ensures minimal byproduct formation.

Q. How is the structural characterization of this compound performed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/DMF mixture. Data collection uses a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs SHELXL software, which refines atomic coordinates, thermal parameters, and hydrogen placements using a least-squares approach. Key parameters include R-factors (<0.06 for high quality) and data-to-parameter ratios (>15:1 for reliability). Hydrogen bonds and stacking interactions (e.g., π-π distances) are analyzed using programs like Mercury .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set model the compound’s electronic structure. Key analyses include:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity and charge-transfer behavior.
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., P→N donation).
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites.
    For thermochemical accuracy, exact-exchange functionals (e.g., Becke’s 1993 method) are recommended to reduce errors in atomization energies (<2.4 kcal/mol) . Software packages like Gaussian or ORCA are typically used.

Q. What role does this compound play as a ligand in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The compound acts as a bidentate ligand, coordinating Pd via the pyridinyl N and phosphine P atoms. This stabilizes Pd(0) intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions. Key factors influencing catalytic efficiency:
  • Ligand-to-Metal Ratio : Optimal at 1:1–2:1 (ligand:Pd).
  • Steric and Electronic Effects : Bulky diphenylphosphine groups enhance oxidative addition rates.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility.
    Mechanistic studies involve monitoring reaction kinetics via in situ NMR or isolating Pd complexes for SCXRD analysis .

Q. How should researchers address contradictions between experimental data and computational predictions for derivatives of this compound?

  • Methodological Answer : Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require:
  • Cross-Validation : Repeating experiments under varied conditions (e.g., solvent, temperature).
  • Multi-Software Refinement : Using both SHELXL (crystallography) and Gaussian (DFT) to reconcile structural parameters.
  • Error Analysis : Quantifying systematic errors (e.g., thermal motion in X-ray data) and functional limitations (e.g., DFT’s neglect of dispersion forces).
    Iterative refinement and benchmarking against known analogs (e.g., 6-methylpyridin-2-amine derivatives) resolve inconsistencies .

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